(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Overview
Description
This compound, due to its complexity, suggests relevance in biochemical contexts, possibly involving enzyme inhibition, receptor activation, or as a structural mimic of biologically active peptides. The presence of multiple chiral centers indicates its synthesis could involve stereoselective methodologies, and its structure suggests potential for specific interactions with biological molecules.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step synthetic pathways, leveraging principles of organic chemistry such as protection/deprotection of functional groups, stereoselective addition reactions, and the formation of disulfide bonds. Techniques described for related compounds involve highly stereoselective synthesis methods and intermediates useful for the preparation of inhibitory peptides and other biologically relevant molecules (Thaisrivongs et al., 1987).
Molecular Structure Analysis
The detailed molecular structure, featuring multiple amino and carboxylic acid groups, suggests a compound that could participate in hydrogen bonding and ionic interactions, important for biological specificity and function. The presence of disulfide bonds implies potential redox reactivity, affecting its structure and biological activity under physiological conditions.
Chemical Reactions and Properties
Given its functional groups, the compound is likely to engage in reactions typical of amino acids and peptides, such as peptide bond formation and disulfide exchange reactions. Its chemical behavior would be significantly influenced by its stereochemistry, impacting its reactivity and interaction with enzymes or receptors.
Physical Properties Analysis
The compound's physical properties, including solubility, melting point, and stability, would be influenced by its molecular structure. The presence of both hydrophobic (alkyl chains) and hydrophilic (amino and carboxylic acid groups) regions suggests amphiphilic character, affecting its behavior in aqueous and organic environments.
Chemical Properties Analysis
Chemically, the compound's reactivity would be characterized by the functional groups present. The amino groups may undergo reactions such as acylation and carbonylation, while the carboxylic acid groups could participate in esterification and amidation reactions. The disulfide bond introduces redox reactivity, potentially altering the molecule's structure and activity through oxidation or reduction.
The synthesis and study of such a complex molecule would contribute to our understanding of biochemical processes and molecular interactions. The methodologies and analyses pertaining to similar compounds provide a foundation for exploring the synthesis, structure, and function of this and related molecules in biochemical contexts.
- Thaisrivongs, S., et al. (1987). Renin inhibitors. Design of angiotensinogen transition-state analogues (Thaisrivongs et al., 1987).
Scientific Research Applications
Potential Cosmetic Applications
Research has identified certain sulfur-containing compounds, such as (S)-2-amino-5-((R)-1-carboxy-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylthio)ethyl-amino)-5-oxopentanoic acid, from pineapple fruits. These compounds have been found to exhibit inhibitory activities against tyrosinase, an enzyme crucial in melanin synthesis. This suggests potential applications in skin whitening and anti-browning agents in cosmetics (Zheng et al., 2010).
Renin Inhibition and Potential Therapeutic Use
A study focused on designing angiotensinogen transition-state analogues identified compounds containing 2(R),3(R),4(R),5(S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residues, which showed potent inhibitory effects on human plasma renin. This could have therapeutic applications, particularly in treating conditions like hypertension (Thaisrivongs et al., 1987).
Busulfan Metabolism and Glutathione Interaction
A metabolite of busulfan, an anti-cancer drug, was identified as EdAG, an electrophilic analog of glutathione (GSH), which forms a nonreducible analog of glutathione disulfide. This finding suggests potential implications in understanding the drug's toxicity and the role of altered cellular GSH concentrations (Younis et al., 2008).
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O11S2/c19-8(16(29)30)1-3-12(24)22-10(15(28)21-5-14(26)27)6-35-36-7-11(18(33)34)23-13(25)4-2-9(20)17(31)32/h8-11H,1-7,19-20H2,(H,21,28)(H,22,24)(H,23,25)(H,26,27)(H,29,30)(H,31,32)(H,33,34)/t8-,9-,10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMADLQGPTPJP-NAKRPEOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514187 | |
Record name | (2S)-2-Amino-5-({(2R)-3-{[(2R)-2-{[(4S)-4-amino-4-carboxybutanoyl]amino}-2-carboxyethyl]disulfanyl}-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
CAS RN |
90663-73-3 | |
Record name | (2S)-2-Amino-5-({(2R)-3-{[(2R)-2-{[(4S)-4-amino-4-carboxybutanoyl]amino}-2-carboxyethyl]disulfanyl}-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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